molecular formula C18H31ClN2O2 B4400118 1-Methyl-4-[4-(4-propoxyphenoxy)butyl]piperazine;hydrochloride

1-Methyl-4-[4-(4-propoxyphenoxy)butyl]piperazine;hydrochloride

Cat. No.: B4400118
M. Wt: 342.9 g/mol
InChI Key: UWXIWIVEPRAUQM-UHFFFAOYSA-N
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Description

1-Methyl-4-[4-(4-propoxyphenoxy)butyl]piperazine hydrochloride is a chemical compound with the molecular formula C18H31ClN2O2. It is a piperazine derivative, which is a class of compounds known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals .

Properties

IUPAC Name

1-methyl-4-[4-(4-propoxyphenoxy)butyl]piperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O2.ClH/c1-3-15-21-17-6-8-18(9-7-17)22-16-5-4-10-20-13-11-19(2)12-14-20;/h6-9H,3-5,10-16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXIWIVEPRAUQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)OCCCCN2CCN(CC2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Methyl-4-[4-(4-propoxyphenoxy)butyl]piperazine;hydrochloride involves several steps. One common synthetic route includes the reaction of 1-methylpiperazine with 4-(4-propoxyphenoxy)butyl chloride under specific conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

1-Methyl-4-[4-(4-propoxyphenoxy)butyl]piperazine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction rates and yields .

Scientific Research Applications

1-Methyl-4-[4-(4-propoxyphenoxy)butyl]piperazine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a component in the formulation of agrochemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-4-[4-(4-propoxyphenoxy)butyl]piperazine;hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Methyl-4-[4-(4-propoxyphenoxy)butyl]piperazine hydrochloride can be compared with other piperazine derivatives, such as:

    1-Methyl-4-[4-(4-methoxyphenoxy)butyl]piperazine hydrochloride: Similar structure but with a methoxy group instead of a propoxy group, leading to different chemical and biological properties.

    1-Methyl-4-[4-(4-ethoxyphenoxy)butyl]piperazine hydrochloride: Contains an ethoxy group, which may affect its reactivity and interactions with biological targets.

    1-Methyl-4-[4-(4-butoxyphenoxy)butyl]piperazine hydrochloride: Features a butoxy group, resulting in variations in its physical and chemical characteristics.

These comparisons highlight the uniqueness of 1-Methyl-4-[4-(4-propoxyphenoxy)butyl]piperazine;hydrochloride in terms of its specific functional groups and their impact on its overall properties and applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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